molecular formula C8H8ClF3N2 B14836442 2-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanamine

2-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanamine

Cat. No.: B14836442
M. Wt: 224.61 g/mol
InChI Key: DRSJRGHYTBBZPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanamine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 4-position, a trifluoromethyl group at the 6-position, and an ethanamine group at the 3-position of the pyridine ring. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.

Mechanism of Action

The mechanism of action of 2-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanamine is unique due to the presence of the ethanamine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C8H8ClF3N2

Molecular Weight

224.61 g/mol

IUPAC Name

2-[4-chloro-6-(trifluoromethyl)pyridin-3-yl]ethanamine

InChI

InChI=1S/C8H8ClF3N2/c9-6-3-7(8(10,11)12)14-4-5(6)1-2-13/h3-4H,1-2,13H2

InChI Key

DRSJRGHYTBBZPD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)CCN)Cl

Origin of Product

United States

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